An In-depth Technical Guide to the Fundamental Properties of Lauryl-based Surfactants
An In-depth Technical Guide to the Fundamental Properties of Lauryl-based Surfactants
Disclaimer: The term "Dilaurylglycerosulfate sodium" does not correspond to a standard chemical name. This guide provides a comprehensive overview of two related and commercially significant lauryl-based surfactants that align with the query: Sodium Lauryl Sulfate (B86663) (SLS) and 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG) . These compounds are presented in separate sections to address their distinct chemical natures and applications.
This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the fundamental properties, experimental protocols, and biological interactions of these key surfactants.
Section 1: Sodium Lauryl Sulfate (SLS)
Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely used anionic surfactant in a variety of industrial and consumer products. Its amphiphilic nature, possessing a 12-carbon tail and a polar sulfate headgroup, allows it to effectively reduce the surface tension of water, making it an excellent detergent, emulsifier, and foaming agent.
Fundamental Properties of Sodium Lauryl Sulfate (SLS)
The core physicochemical and biological properties of SLS are summarized below.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₅NaO₄S | |
| Molecular Weight | 288.38 g/mol | |
| Appearance | White to pale yellow crystals, flakes, or powder | |
| Odor | Faint odor of fatty substances | |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in chloroform (B151607) and ether. | |
| Melting Point | 206 °C | |
| Critical Micelle Concentration (CMC) | 8.2 mM in pure water at 25°C | |
| Aggregation Number at CMC | ~62 | |
| Micelle Ionization Fraction (α) | ~0.3 (or 30%) |
| Property | Description | References |
| Primary Biological Activity | Anionic surfactant, detergent, protein denaturant, fat emulsifier, wetting agent. | |
| Mechanism of Action | Disrupts non-covalent bonds in proteins, leading to loss of native conformation. The hydrophobic tail interacts with non-polar regions of proteins and lipids, while the sulfate head interacts with water, effectively solubilizing fats and denaturing proteins. | |
| Skin Irritation | Known skin irritant, especially with prolonged contact or at high concentrations. Disrupts the skin barrier by removing lipids, leading to increased transepidermal water loss (TEWL). | |
| Antimicrobial Activity | Exhibits microbicidal activity against both enveloped and non-enveloped viruses by solubilizing the viral envelope and/or denaturing capsid proteins. Also shows some antibacterial properties. | |
| Acute Oral Toxicity (LD₅₀, rat) | 1,288 mg/kg |
Experimental Protocols
This protocol outlines the standard procedure for denaturing proteins using SLS (commonly referred to as SDS in this context) for separation by polyacrylamide gel electrophoresis (SDS-PAGE).
Objective: To denature proteins and impart a uniform negative charge for separation based on molecular weight.
Materials:
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Protein sample
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2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)
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Heating block or water bath
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Microcentrifuge tubes
Procedure:
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Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.
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Denaturation: Heat the mixture at 95-100°C for 5 minutes. This step, in conjunction with the reducing agent (2-mercaptoethanol) and SDS, ensures complete denaturation of the protein by breaking disulfide bonds and disrupting secondary and tertiary structures.
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Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.
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Loading: The denatured sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis. The SDS binds to the protein at a relatively constant ratio (approximately 1.4 g SDS per gram of protein), masking the intrinsic charge of the protein and imparting a net negative charge that is proportional to its mass.
Signaling Pathways and Mechanisms
SLS is a well-documented skin irritant. Its mechanism of action involves the disruption of the stratum corneum, the outermost layer of the skin, leading to a cascade of inflammatory responses.
The process of protein denaturation by SLS is a fundamental technique in biochemistry, particularly for SDS-PAGE.
Section 2: 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG)
1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol (DLPG) is a phospholipid containing two lauric acid (12:0) fatty acid chains. As a phosphatidylglycerol, it is an anionic phospholipid that is a minor component of eukaryotic cell membranes but is more abundant in bacterial membranes. It is widely used in the formulation of liposomes for drug delivery and in membrane research.
Fundamental Properties of 1,2-Dilauroyl-sn-glycero-3-PG (DLPG)
The key properties of DLPG are outlined below.
| Property | Value | References |
| Chemical Formula | C₃₀H₅₈NaO₁₀P | |
| Molecular Weight | 632.8 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Chloroform: 2 mg/ml | |
| Chain Length | 12:0 (Lauric Acid) at sn-1 and sn-2 positions | |
| Phase Transition Temperature (Tm) | ~0 °C |
| Property | Description | References |
| Primary Application | Formulation of liposomes and other lipid-based drug delivery systems; model membrane studies. | |
| Biological Role | Component of biological membranes, particularly in bacteria. Precursor for cardiolipin (B10847521) synthesis. | |
| Function in Formulations | Provides a negative surface charge to liposomes, which can prevent aggregation and influence interaction with cells. Can enhance membrane fluidity due to its short saturated acyl chains. | |
| Biocompatibility | Generally considered biocompatible and is used in pharmaceutical formulations. |
Experimental Protocols
This protocol describes a common method for preparing unilamellar liposomes incorporating DLPG.
Objective: To formulate stable, unilamellar liposomes of a defined size.
Materials:
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1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)
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1,2-Dilauroyl-sn-glycero-3-PG, sodium salt (DLPG)
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Cholesterol (optional, for membrane stabilization)
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Chloroform
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Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
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Rotary evaporator
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
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Round-bottom flask
Procedure:
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Lipid Film Formation:
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Dissolve the desired lipids (e.g., a 9:1 molar ratio of DLPC to DLPG) in chloroform in a round-bottom flask.
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Attach the flask to a rotary evaporator and rotate under reduced pressure to evaporate the chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.
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Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
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Hydration:
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Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids (for DLPG-containing liposomes, room temperature is sufficient).
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Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).
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Extrusion for Size Homogenization:
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To produce unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.
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Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
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Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This forces the lipids to re-form into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.
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Characterization:
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The resulting liposome (B1194612) suspension can be characterized for particle size and zeta potential using dynamic light scattering (DLS).
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Biological Interactions and Workflows
DLPG, as an anionic phospholipid, can influence the biophysical properties of lipid bilayers, which in turn can affect the function of membrane-associated proteins and peptides.
The general workflow for preparing and characterizing liposomes using the thin-film hydration and extrusion method is a standard procedure in nanomedicine and biophysical research.
